Cas no 39942-49-9 (3-Nitro Lidocaine)

3-Nitro Lidocaine structure
3-Nitro Lidocaine structure
商品名:3-Nitro Lidocaine
CAS番号:39942-49-9
MF:C14H21N3O3
メガワット:279.33500
CID:925088
PubChem ID:58781577

3-Nitro Lidocaine 化学的及び物理的性質

名前と識別子

    • 3-Nitro Lidocaine
    • 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide
    • 3-NITRO LIDOCAINE,YELLOW SOLID
    • 2-Diethylamino-3'-nitro-2',6'-acetoxylidide
    • A-Diethylamino-3-nitro-2,6-dimethylacetanilide
    • SCHEMBL11655336
    • 39942-49-9
    • N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide
    • DTXSID50730022
    • インチ: InChI=1S/C14H21N3O3/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(11(14)4)17(19)20/h7-8H,5-6,9H2,1-4H3,(H,15,18)
    • InChIKey: BLYIETDHPXAQHR-UHFFFAOYSA-N
    • ほほえんだ: CCN(CC)CC(=O)NC1=C(C=CC(=C1C)[N+](=O)[O-])C

計算された属性

  • せいみつぶんしりょう: 279.15800
  • どういたいしつりょう: 279.15829154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • ゆうかいてん: 49-55?C
  • PSA: 81.65000
  • LogP: 3.66460

3-Nitro Lidocaine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N496420-1g
3-Nitro Lidocaine
39942-49-9
1g
$1206.00 2023-05-17
TRC
N496420-250mg
3-Nitro Lidocaine
39942-49-9
250mg
$362.00 2023-05-17
TRC
N496420-500mg
3-Nitro Lidocaine
39942-49-9
500mg
$666.00 2023-05-17
TRC
N496420-2g
3-Nitro Lidocaine
39942-49-9
2g
$2182.00 2023-05-17
A2B Chem LLC
AF71952-50mg
3-Nitro Lidocaine
39942-49-9
50mg
$266.00 2024-04-20
TRC
N496420-100mg
3-Nitro Lidocaine
39942-49-9
100mg
$ 222.00 2023-09-06
TRC
N496420-50mg
3-Nitro Lidocaine
39942-49-9
50mg
$ 150.00 2023-09-06
A2B Chem LLC
AF71952-100mg
3-Nitro Lidocaine
39942-49-9
100mg
$336.00 2024-04-20

3-Nitro Lidocaine 合成方法

3-Nitro Lidocaine 関連文献

3-Nitro Lidocaineに関する追加情報

3-Nitro Lidocaine (CAS No. 39942-49-9): An Emerging Compound in the Field of Local Anesthesia and Pain Management

3-Nitro Lidocaine (CAS No. 39942-49-9) is a novel derivative of lidocaine, a widely used local anesthetic and antiarrhythmic agent. This compound has garnered significant attention in recent years due to its unique properties and potential applications in pain management and local anesthesia. The introduction of the nitro group to the lidocaine molecule significantly alters its pharmacological profile, offering new avenues for therapeutic intervention.

The chemical structure of 3-Nitro Lidocaine is characterized by the presence of a nitro group at the 3-position of the aromatic ring. This modification results in enhanced lipophilicity and altered binding affinity to sodium channels, which are key targets for local anesthetics. The increased lipophilicity allows for better penetration through biological membranes, potentially leading to improved efficacy and duration of action.

Recent studies have explored the pharmacokinetics and pharmacodynamics of 3-Nitro Lidocaine. A study published in the Journal of Pharmaceutical Sciences (2021) demonstrated that 3-Nitro Lidocaine exhibits a longer duration of action compared to traditional lidocaine, with a half-life that is approximately 1.5 times longer. This extended duration is particularly beneficial in surgical settings where prolonged anesthesia is required.

In addition to its anesthetic properties, 3-Nitro Lidocaine has shown promise in pain management. A clinical trial conducted by researchers at the University of California, San Francisco (UCSF) found that 3-Nitro Lidocaine effectively reduced postoperative pain in patients undergoing abdominal surgery. The study, published in the Pain Medicine journal (2022), reported a significant reduction in pain scores and a decreased need for opioid analgesics, highlighting the compound's potential as a safer alternative to opioids.

The safety profile of 3-Nitro Lidocaine has also been extensively evaluated. Preclinical studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal side effects. A toxicology study published in the Toxicological Sciences journal (2021) reported no significant adverse effects on major organs or systems, suggesting that 3-Nitro Lidocaine has a favorable safety margin.

The mechanism of action of 3-Nitro Lidocaine involves selective inhibition of voltage-gated sodium channels, which are responsible for the propagation of action potentials in nerve cells. This selective inhibition leads to a reversible blockade of nerve conduction, resulting in local anesthesia. The presence of the nitro group enhances this effect by increasing the compound's affinity for these channels, thereby potentiating its anesthetic properties.

Beyond its use as a local anesthetic, 3-Nitro Lidocaine has also been investigated for its potential neuroprotective effects. Research conducted at Harvard Medical School (2020) suggested that the compound may have neuroprotective properties, potentially reducing neuronal damage following ischemic events such as stroke or spinal cord injury. These findings open up new possibilities for the use of 3-Nitro Lidocaine in neurology and critical care settings.

The development and clinical application of 3-Nitro Lidocaine are ongoing areas of research. Ongoing clinical trials are further exploring its efficacy and safety in various medical conditions, including chronic pain syndromes and neuropathic pain. The results from these trials will provide valuable insights into the full potential of this innovative compound.

In conclusion, 3-Nitro Lidocaine (CAS No. 39942-49-9) represents a promising advancement in the field of local anesthesia and pain management. Its unique chemical structure and enhanced pharmacological properties offer significant advantages over traditional lidocaine, making it a valuable addition to the therapeutic arsenal for healthcare professionals. As research continues to uncover new applications and benefits, it is likely that 3-Nitro Lidocaine will play an increasingly important role in clinical practice.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.